4-(phenylethynyl)pyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-(2-phenylethynyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H8N2O/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,13,14,15) |
InChI Key |
XTJXOQHOFVBHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=NC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-(phenylethynyl)pyrimidin-2(1H)-one with key analogues:
Structural and Conformational Differences
- 4-(4-Chlorophenyl)pyrimidin-2(1H)-one (e.g., Compound 4b in ): The 4-chlorophenyl group enhances hydrophobic interactions with target proteins like VEGFR-2. Crystallographic studies of similar derivatives (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one) reveal non-planar conformations, with dihedral angles between aromatic rings influencing binding pockets .
- 4-(Hydroxy-3-Methoxyphenyl)pyrimidin-2(1H)-one (): Polar substituents like hydroxy and methoxy groups improve solubility but may reduce membrane permeability. The phenylethynyl group lacks hydrogen-bond donors, suggesting differences in pharmacokinetic profiles .
Structure-Activity Relationship (SAR)
- Substituent Effects :
- Spacer Modifications :
Data Tables
Table 1: Comparison of Key Pyrimidin-2(1H)-one Derivatives
Preparation Methods
General Reaction Overview
The Sonogashira coupling reaction is the most widely used method for synthesizing 4-(phenylethynyl)pyrimidin-2(1H)-one. This reaction involves the coupling of a halogenated pyrimidin-2(1H)-one (e.g., 4-iodo- or 4-bromopyrimidin-2(1H)-one) with phenylacetylene in the presence of a palladium catalyst, copper co-catalyst, and base.
Reaction Scheme:
Palladium Catalysts
Copper Co-catalysts
Solvent and Base Selection
Table 1. Optimized Sonogashira Conditions
| Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(PPh)Cl/CuI | DMF | EtN | 80 | 78 | |
| DTBNpP-Pd(crotyl)Cl | DMSO | TMP | RT | 92 | |
| Pd(dba)/XPhos | THF | KCO | 60 | 85 |
Alternative Synthetic Strategies
Tosylation-Activated Coupling
2,4,5,6-Tetraaminopyrimidine derivatives can be tosylated at the 6-position, enabling Sonogashira coupling with phenylacetylene. This method requires sequential protection/deprotection steps but achieves regioselectivity.
-
Tosylate 2,4-diaminopteridin-6-one using TsCl in DMF.
-
Couple with phenylacetylene via Pd(PPh)/CuI in EtN.
-
Yield: 73% after hydrolysis.
Mechanistic Insights and Side Reactions
Key Mechanistic Steps
Common Side Reactions
-
Dehalogenation : Competing reduction of C–X bonds, especially with electron-deficient pyrimidines.
-
Alkyne Homocoupling : Suppressed using excess phenylacetylene and anaerobic conditions.
Substrate Scope and Limitations
Halogenated Pyrimidine Precursors
Steric and Electronic Effects
-
Ortho-Substituted Phenylacetylenes : Lower yields due to steric hindrance.
-
Heteroaromatic Ethynyl Groups : Require tailored ligands (e.g., XPhos).
Industrial and Green Chemistry Considerations
Scalability
Eco-Friendly Modifications
Analytical Characterization Data
Spectroscopic Properties
Q & A
Advanced Research Question
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV) to assess reactivity and charge transfer potential .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H···O: 25%, C···H: 18%) to explain crystal packing .
These methods validate X-ray structures and guide polymorph design for improved solubility .
How is regioselectivity achieved during functionalization of pyrimidin-2(1H)-one scaffolds?
Advanced Research Question
Regioselectivity is controlled by:
- Directing groups : Electron-rich aryl substituents (e.g., 4-methoxyphenyl) orient coupling reactions to the C-4 position .
- Microwave irradiation : Accelerates kinetics to favor thermodynamically stable products (e.g., 4-(phenylethynyl) over 6-substituted isomers) .
Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) isolates regioisomers with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
